molecular formula C19H27N5O3 B12733404 2-((4-(4-Morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)-1-phenyl-1,3-propanediol CAS No. 127374-86-1

2-((4-(4-Morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)-1-phenyl-1,3-propanediol

Katalognummer: B12733404
CAS-Nummer: 127374-86-1
Molekulargewicht: 373.4 g/mol
InChI-Schlüssel: GWVLAYVFOMAEKK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((4-(4-Morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)-1-phenyl-1,3-propanediol is a complex organic compound that features a morpholine ring, a triazine ring, and a phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(4-Morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)-1-phenyl-1,3-propanediol typically involves multiple steps. One common method involves the reaction of 4-morpholine with 6-propyl-1,3,5-triazine-2-amine under controlled conditions to form the intermediate product. This intermediate is then reacted with 1-phenyl-1,3-propanediol in the presence of a suitable catalyst to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-((4-(4-Morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)-1-phenyl-1,3-propanediol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-((4-(4-Morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)-1-phenyl-1,3-propanediol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers

Wirkmechanismus

The mechanism of action of 2-((4-(4-Morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)-1-phenyl-1,3-propanediol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-((4-(4-Morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)-1-phenyl-1,3-propanediol is unique due to its combination of morpholine, triazine, and phenyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets, making it a valuable compound for research and development .

Eigenschaften

CAS-Nummer

127374-86-1

Molekularformel

C19H27N5O3

Molekulargewicht

373.4 g/mol

IUPAC-Name

2-[(4-morpholin-4-yl-6-propyl-1,3,5-triazin-2-yl)amino]-1-phenylpropane-1,3-diol

InChI

InChI=1S/C19H27N5O3/c1-2-6-16-21-18(23-19(22-16)24-9-11-27-12-10-24)20-15(13-25)17(26)14-7-4-3-5-8-14/h3-5,7-8,15,17,25-26H,2,6,9-13H2,1H3,(H,20,21,22,23)

InChI-Schlüssel

GWVLAYVFOMAEKK-UHFFFAOYSA-N

Kanonische SMILES

CCCC1=NC(=NC(=N1)N2CCOCC2)NC(CO)C(C3=CC=CC=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.